Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS No.: 898772-82-2

Cat. No.: VC2282817

Molecular Formula: C12H16O3S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898772-82-2 |

|---|---|

| Molecular Formula | C12H16O3S |

| Molecular Weight | 240.32 g/mol |

| IUPAC Name | 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one |

| Standard InChI | InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 |

| Standard InChI Key | RUGKKNOGDMAMOY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 |

Introduction

Chemical Identity and Structure

Basic Chemical Information

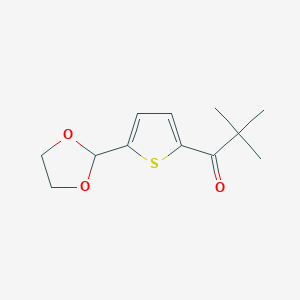

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is identified by the CAS registry number 898772-82-2. The compound has a molecular formula of C12H16O3S with a calculated molecular weight of 240.32 g/mol . The structure features a thiophene ring with a tert-butyl ketone group at the 2-position and a 1,3-dioxolane ring connected to the 5-position. This combination of functional groups creates a molecule with multiple reactive sites and potential for further derivatization.

The compound is also known by several synonyms including 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-2,2-dimethyl-1-propanone and 1-Propanone, 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-2,2-dimethyl- . In chemical databases, it is registered with the MDL number MFCD07699106 .

Structural Features and Functional Groups

The structural analysis of tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone reveals several key features:

-

A thiophene core: A five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's aromaticity and electronic properties.

-

A tert-butyl ketone group: The carbonyl functionality linked to a tertiary butyl group at the 2-position of the thiophene ring enhances steric bulk and provides potential for selective reactions.

-

A 1,3-dioxolane ring: Connected at the 5-position of the thiophene ring, this acetal protecting group likely serves to mask an aldehyde functionality, which can be revealed under acidic conditions.

The specific arrangement of these functional groups creates a molecule with distinctive chemical reactivity and potential applications in organic synthesis as a building block for more complex structures.

Physical and Chemical Properties

Physical Characteristics

While comprehensive physical property data for tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is limited in the available scientific literature, several properties can be inferred from its structure. The compound likely exists as a solid at room temperature, given its molecular weight and the presence of the thiophene ring and multiple functional groups. The presence of the dioxolane and ketone groups suggests moderate polarity, which would influence its solubility profile in various solvents.

Chemical Reactivity

The chemical reactivity of tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be analyzed based on its constituent functional groups:

-

The thiophene ring: Known for undergoing electrophilic aromatic substitution reactions, though typically less reactive than benzene due to the presence of the sulfur atom.

-

The tert-butyl ketone group: Can participate in nucleophilic addition reactions typical of ketones, though steric hindrance from the tert-butyl group likely reduces reactivity compared to less hindered ketones.

-

The 1,3-dioxolane group: Functions as a protecting group for an aldehyde functionality, which can be deprotected under acidic conditions to reveal the aldehyde for further transformations.

These reactive sites make the compound versatile for various synthetic transformations in organic chemistry, potentially serving as an intermediate in the synthesis of more complex molecules.

| Supplier | Product Description | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| Matrix Scientific | Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 97% | 1g | $517 |

| Matrix Scientific | Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 97% | 2g | $739 |

| Matrix Scientific | Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 97% | 5g | $1,412 |

| Rieke Metals | Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 97% | 2g | $723 |

| American Custom Chemicals Corporation | Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 95% | 1g | $1,079.35 |

This pricing data reveals several insights about the compound's market positioning :

-

The relatively high cost per gram (ranging from $282.40 to $1,079.35 per gram) indicates this is a specialty chemical likely used in research rather than industrial applications.

-

The highest purity available commercially appears to be 97%, which is suitable for research applications but may require further purification for certain sensitive reactions.

-

The price differential between suppliers suggests varying synthesis methods or demand-supply dynamics in different regions.

Synthetic Approaches and Production Methods

Industrial Production Considerations

The relatively high price and limited supplier base suggest that tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is produced on a small scale rather than through large industrial processes. The production likely involves multiple steps and careful purification procedures to achieve the reported 95-97% purity levels .

The cost of starting materials, reaction efficiency, and purification requirements would all contribute to the relatively high market price of this specialized compound.

Applications in Research and Development

Synthetic Utility

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone likely serves several functions in organic synthesis:

-

As a building block for more complex molecules: The combination of the thiophene core with differentially protected functional groups allows for selective transformations in multistep syntheses.

-

In medicinal chemistry: Thiophene derivatives are common in pharmaceutical compounds due to their metabolic stability and favorable physicochemical properties.

-

In materials science: Functionalized thiophenes serve as precursors to conducting polymers and materials with optical properties.

The presence of the dioxolane protecting group specifically allows for controlled release of the aldehyde functionality under acidic conditions, enabling sequential functionalization strategies.

Structure-Activity Relationships and Reactivity

Electronic Properties

The thiophene ring in tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone provides an electron-rich aromatic system due to the presence of the sulfur atom. This electronic character influences several aspects of the compound's chemistry:

These electronic factors create a complex reactivity profile that allows for selective transformations at specific sites on the molecule.

Steric Considerations

The bulky tert-butyl group creates significant steric hindrance around the ketone functionality, which has several implications:

-

Reduced reactivity of the ketone toward nucleophilic addition compared to less hindered ketones.

-

Potential for stereoselective reactions if the compound is used in asymmetric syntheses.

-

Influence on the conformation of the molecule, potentially affecting how it interacts with biological targets or catalysts.

These steric factors, combined with the electronic properties, create a unique chemical entity with specialized reactivity patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume